Glidobactin E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glidobactin E is a natural product found in Polyangium with data available.

科学研究应用

Proteasome Inhibition

Glidobactin E functions primarily as a proteasome inhibitor , which is crucial for regulating protein degradation within cells. This mechanism has significant implications for cancer therapy, as many cancers exhibit dysregulated proteasome activity.

- Mechanism of Action : this compound targets the 20S core particle of the proteasome, inhibiting its function and leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells .

- Case Study : A study demonstrated that glidobactin-like natural products, including this compound, exhibited potent inhibitory effects on the yeast 20S proteasome. This inhibition was linked to their potential as anticancer agents, suggesting that further exploration could lead to effective cancer treatments .

Antitumor Activity

This compound has been identified as an antitumor antibiotic , with various studies highlighting its efficacy against different cancer cell lines.

- Research Findings : In vitro assays have shown that glidobactins A, B, and C (related compounds) possess significant antitumor properties. These compounds were isolated from Polyangium brachysporum and demonstrated effective cytotoxicity against human cancer cell lines .

-

Data Table: Antitumor Activity of Glidobactins

Compound Cell Line Tested IC50 (µM) Glidobactin A HeLa < 20 Glidobactin B MCF-7 < 15 Glidobactin C A549 < 25

Biosynthetic Engineering

The biosynthesis of this compound involves complex enzymatic pathways that can be engineered for enhanced production or novel derivatives.

- Biosynthetic Pathway : The biosynthetic gene cluster for glidobactins includes several genes responsible for the assembly of these compounds. Studies have shown that manipulating these pathways can yield new variants with potentially improved bioactivity .

- Case Study : Researchers engineered the starter condensation domain in the biosynthetic pathway of glidobactin to modify its acyl chains, resulting in increased yields of bioactive compounds. This approach opens avenues for developing new therapeutic agents based on this compound .

Chemical Synthesis and Derivatives

The synthetic utility of this compound extends to its derivatives, which can be generated through various chemical modifications.

- Synthetic Strategies : The selective hydroxylation of L-lysine catalyzed by enzymes like GlbB has been utilized to create key dipeptide fragments that are precursors to glidobactins. This method illustrates the potential for synthesizing analogs with tailored properties .

-

Data Table: Synthetic Routes for Glidobactins

Step Description Yield (%) Hydroxylation of L-Lysine 5900 TTN Amide bond formation with L-alaninol 92

属性

CAS 编号 |

119259-74-4 |

|---|---|

分子式 |

C27H44N4O7 |

分子量 |

536.7 g/mol |

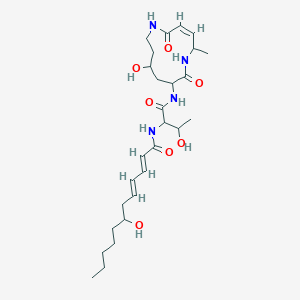

IUPAC 名称 |

(2E,4E)-7-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |

InChI |

InChI=1S/C27H44N4O7/c1-4-5-7-10-20(33)11-8-6-9-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8-9,12-14,18-22,25,32-34H,4-5,7,10-11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-9+,14-13- |

InChI 键 |

DCOUSTGIABFBAL-OGGIDZFNSA-N |

SMILES |

CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |

手性 SMILES |

CCCCCC(C/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |

规范 SMILES |

CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |

同义词 |

glidobactin E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。